Technical Guide: Synthesis and Purification of Cisapride-13C,d3
Technical Guide: Synthesis and Purification of Cisapride-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potential synthetic and purification strategy for the isotopically labeled compound, Cisapride-13C,d3. While specific, publicly available protocols for this labeled analog are scarce, this document outlines a detailed, plausible methodology based on established synthetic routes for Cisapride and general principles of isotopic labeling and purification.
Introduction
Cisapride is a gastroprokinetic agent that increases motility in the upper gastrointestinal tract.[1] It functions as a serotonin 5-HT4 receptor agonist, which stimulates the release of acetylcholine in the enteric nervous system.[1][2][3] Isotopically labeled analogs, such as Cisapride-13C,d3, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. This guide details a hypothetical, yet scientifically grounded, approach to its synthesis and purification.
Proposed Synthetic Pathway
The synthesis of Cisapride-13C,d3 can be logically adapted from the known synthesis of unlabeled Cisapride. The key is the introduction of the isotopic labels at a late stage to maximize incorporation and minimize costs. The proposed retrosynthetic analysis identifies two key isotopically labeled precursors: 4-amino-5-chloro-2-(methoxy-d3)-benzoic acid and a piperidine derivative containing a 13C-labeled carbon.
General Reaction Scheme:
The core of the synthesis involves the amide coupling of two key intermediates:
-
Intermediate A: cis-4-Amino-1-(3-(4-fluorophenoxy)propyl)-3-methoxypiperidine
-
Intermediate B (Labeled): 4-amino-5-chloro-2-methoxy-benzoic acid-13C,d3
The final step is the coupling of these two fragments to yield the target molecule.
Experimental Protocol: Synthesis
Step 1: Synthesis of Labeled Intermediate B (4-amino-5-chloro-2-methoxy-benzoic acid-13C,d3)
This step would likely start from a commercially available 13C-labeled precursor. A plausible route involves the introduction of the methoxy-d3 group using a deuterated methylating agent.
-
Starting Material: A suitable 13C-labeled aromatic precursor.
-
Chlorination: Introduction of the chloro-substituent at the 5-position.
-
Nitration: Introduction of a nitro group at the 4-position.
-
Methylation (Labeling): O-methylation of the hydroxyl group at the 2-position using a deuterated methylating agent such as methyl-d3 iodide (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4).
-
Reduction: Reduction of the nitro group to an amino group to yield the final labeled intermediate.
Step 2: Amide Coupling
This step joins Intermediate A with the labeled Intermediate B.
-
Activation of Intermediate B: Intermediate B is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Coupling Reaction: The activated Intermediate B is reacted with Intermediate A in an inert solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
Purification Strategy
Purification of the final product, Cisapride-13C,d3, is critical to remove unreacted starting materials, byproducts, and any unlabeled Cisapride. A multi-step purification process is recommended.
Experimental Protocol: Purification
-
Initial Workup: The reaction mixture is quenched with water and the product is extracted into an organic solvent. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for example, a mixture of dichloromethane and methanol, would be employed to separate the product from impurities.
-
Recrystallization: For further purification, the product obtained from column chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
High-Performance Liquid Chromatography (HPLC): Final purity is often achieved using preparative reverse-phase HPLC.[4]
Analytical Characterization
The identity and purity of the synthesized Cisapride-13C,d3 must be confirmed using various analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic incorporation. | The molecular ion peak should correspond to the calculated mass of C22,13CH26D3ClFN3O4 (469.96 g/mol ). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and determination of isotopic labeling position. | ¹H NMR will show the absence of the methoxy proton signal and the presence of other characteristic protons. ¹³C NMR will show an enhanced signal for the labeled carbon. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | A single major peak with a purity of >98% is desired. |
| Elemental Analysis | Confirmation of elemental composition. | The experimentally determined percentages of C, H, N, Cl, and F should be within ±0.4% of the calculated values. |
Visualizations
Cisapride Mechanism of Action
Caption: Mechanism of action of Cisapride.
Synthetic Workflow
